2-(4-methoxybenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound features a thieno[2,3-c]pyridine core fused with a thiophene ring and pyridine system. Key structural attributes include:
- Substituents: A 4-methoxybenzamido group at position 2, a methyl group at position 6, and a carboxamide at position 3.
- Salt Form: The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical formulations.
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S.ClH/c1-20-8-7-12-13(9-20)24-17(14(12)15(18)21)19-16(22)10-3-5-11(23-2)6-4-10;/h3-6H,7-9H2,1-2H3,(H2,18,21)(H,19,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERHPZFRPXAURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as thienopyridine derivatives, have been found to exhibit a wide range of biological activities, including antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, and antithrombotic effects. The specific targets for these effects often involve various enzymes and proteins.
Mode of Action
It is known that the presence of a carboxamide moiety in similar compounds can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity. The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from published studies:
Structural and Functional Differences
- Pyrrolo-thiazolo-pyrimidine systems (compounds 12, 13) introduce additional fused rings, increasing molecular complexity and steric bulk compared to the target’s simpler scaffold .
Substituent Effects :
- Methoxy vs. Chlorophenyl : The target’s 4-methoxybenzamido group (electron-donating) may improve metabolic stability compared to compounds 12/13’s 4-chlorophenyl (electron-withdrawing), which could increase reactivity or toxicity .
- Amide vs. Ester : The target’s carboxamide at position 3 offers better hydrolytic stability and solubility than compound 5’s ethoxycarbonyl ester, which is prone to hydrolysis .
Physicochemical Properties (Inferred)
- Solubility: The hydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to non-ionic analogs (e.g., compounds 5, 12, 13).
- The target’s balance of amides and methoxy groups may optimize both properties.
- Stability: The imino group in compound 13 and ester in compound 5 may confer instability under acidic or basic conditions, whereas the target’s amide bonds and salt form improve robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
